molecular formula C11H10O3S B8444830 2-Methanesulfinyl-3-methyl-chromen-4-one

2-Methanesulfinyl-3-methyl-chromen-4-one

Cat. No. B8444830
M. Wt: 222.26 g/mol
InChI Key: CPWDXCHXWXOCJA-UHFFFAOYSA-N
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Patent
US07485283B2

Procedure details

To a solution containing 3-methyl-2-methylsulfanyl-chromen-4-one (1.95 g, 9.45 mmol) in dichloromethane (75 mL) at 0° C. was added mCPBA (2 g, 11.82 mmol). The reaction stirred for 2 hours. After consumption of the starting material, the reaction mixture was filtered and the resulting filtrate was washed with cold 5% sodium carbonate, water, and saturated sodium bisulfate. The organic layer was dried over sodium sulfate, filtered, and concentrated to obtain the desired product as a light yellow solid (1.74 g, 83% yield), which was taken on to the next step without further purification. 1H NMR (600 MHz, DMSO-d6): δ 8.08 (dd, 1H, J=7.8, 1.2 Hz), 7.88 (m, 1H), 7.76 (d, 1H, J=7.8 Hz), 7.55 (m, 1H), 3.01 (s, 3H), 2.12 (s, 3H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1[S:13][CH3:14].C1C=C(Cl)C=C(C(OO)=[O:23])C=1>ClCCl>[CH3:14][S:13]([C:3]1[O:4][C:5]2[C:10]([C:11](=[O:12])[C:2]=1[CH3:1])=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:23]

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
CC1=C(OC2=CC=CC=C2C1=O)SC
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
The reaction stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After consumption of the starting material
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the resulting filtrate was washed with cold 5% sodium carbonate, water, and saturated sodium bisulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)C=1OC2=CC=CC=C2C(C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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